A-770041

Catalog No.
S516604
CAS No.
869748-10-7
M.F
C34H39N9O3
M. Wt
621.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-770041

CAS Number

869748-10-7

Product Name

A-770041

IUPAC Name

N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide

Molecular Formula

C34H39N9O3

Molecular Weight

621.7 g/mol

InChI

InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37)

InChI Key

ZMNWFTYYYCSSTF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-methyl-1H-indole-2-carboxylic acid (4-(1-(4-(4-acetylpiperazin-1-yl)cyclohexyl)-4-amino-1H-pyrazolo(3,4-d)pyrimidin-3-yl)-2-methoxyphenyl)amide, A 770041, A-770041, A770041

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N

The exact mass of the compound N-(4-{1-[4-(4-Acetylpiperazin-1-Yl)-Trans-Cyclohexyl]-4-Amino-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide is 621.3176 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of aromatic amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

A-770041 (CAS: 869748-10-7) is an orally bioavailable, ATP-competitive small molecule that functions as a highly potent and selective inhibitor of lymphocyte-specific protein tyrosine kinase (Lck). In procurement and material selection, it is primarily valued as an expert-recommended chemical probe for isolating Lck-dependent pathways from broader Src-family kinase activity [1]. It demonstrates an IC50 of 147 nM against Lck in the presence of 1 mM ATP, alongside favorable pharmacokinetic properties including a rat oral bioavailability of 34.1% [2]. Supplied as a solid powder, it achieves optimal solubility in DMSO or 0.1 M HCl (up to 20 mg/mL), making it highly processable for both in vitro cellular assays and in vivo formulation .

Substituting A-770041 with broad-spectrum Src-family kinase inhibitors (such as Dasatinib or PP2) fundamentally compromises experimental integrity in T-cell and leukemia research. Because Src-family kinases (including Src, Fyn, Lyn, and Hck) share high structural homology, generic inhibitors simultaneously suppress multiple targets, making it impossible to definitively attribute phenotypic responses to Lck [1]. For instance, Fyn is also heavily involved in T-cell signaling; using a non-selective agent confounds the specific contribution of Lck to interleukin-2 (IL-2) production [2]. Furthermore, from a handling perspective, A-770041 solutions are known to be unstable over time; laboratories attempting to substitute fresh, small-aliquot procurement with bulk-stored generic inhibitor solutions risk significant degradation and irreproducible assay results .

Intra-Family Kinase Selectivity: Lck vs. Fyn and Src

A-770041 exhibits profound selectivity for Lck over other closely related Src-family kinases, which is a critical differentiator for procurement. It inhibits Lck with an IC50 of 147 nM, while exhibiting an IC50 of 44.1 µM for Fyn and 9.05 µM for Src[1].

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data147 nM (Lck)
Comparator Or Baseline44.1 µM (Fyn) and 9.05 µM (Src)
Quantified Difference300-fold selectivity over Fyn; 60-fold selectivity over Src
ConditionsIn vitro kinase assay in the presence of 1 mM ATP

Ensures researchers can isolate Lck-specific mechanisms in T-cell activation without confounding interference from Fyn, which is also present and active in T-cells.

In Vivo Pharmacokinetics and Oral Bioavailability

Unlike many experimental kinase inhibitors that require continuous intravenous infusion due to rapid clearance or poor absorption, A-770041 demonstrates robust oral bioavailability. In rat models, oral administration at 10 mg/kg yields a bioavailability (F) of 34.1% and a plasma half-life of 4.1 hours [1].

Evidence DimensionOral Bioavailability (F) and Half-life
Target Compound DataF = 34.1%; t1/2 = 4.1 hours
Comparator Or BaselineStandard requirement for oral dosing viability (typically >20%)
Quantified DifferenceSufficient systemic exposure to support once- or twice-daily oral gavage
ConditionsRat model, 10 mg/kg oral dose

Allows procurement for systemic in vivo efficacy models (like organ transplantation) using simple, non-invasive oral dosing routes.

Tissue Toxicity Profile vs. Cyclosporin A in Allograft Models

In a rat heterotopic heart transplantation model, A-770041 (10-20 mg/kg/day) prevented acute rejection for over 65 days, matching the efficacy of the benchmark immunosuppressant Cyclosporin A (10 mg/day). However, histological analysis revealed that A-770041-treated animals exhibited significantly less mineralization in cardiac myocytes compared to the Cyclosporin A cohort [1].

Evidence DimensionMyocyte Mineralization (Toxicity)
Target Compound DataReduced mineralization in grafts
Comparator Or BaselineCyclosporin A (10 mg/day) showing higher mineralization
Quantified DifferenceQualitatively lower tissue toxicity while maintaining >65 days graft survival
ConditionsRat heterotopic heart transplantation model (Brown Norway donors to Lewis recipients)

Provides a superior, less cardiotoxic alternative for long-term in vivo immunosuppression studies compared to classical calcineurin inhibitors.

Solubility and Solution Stability for Assay Preparation

A-770041 is supplied as a solid and requires specific handling protocols for optimal processability. It achieves a solubility of approximately 20 mg/mL in DMSO and 0.1 M HCl, but only 2 mg/mL in ethanol . Crucially, aqueous solutions are unstable over time, dictating that researchers must prepare fresh solutions or procure small, pre-packaged sizes rather than maintaining long-term liquid stocks .

Evidence DimensionSolubility and Stability
Target Compound Data20 mg/mL in DMSO/0.1 M HCl; unstable in prolonged solution
Comparator Or BaselineEthanol (2 mg/mL) or long-term aqueous storage (degrades)
Quantified Difference10-fold higher solubility in DMSO/HCl vs. Ethanol
ConditionsStandard laboratory formulation conditions at room temperature

Directly impacts purchasing decisions, requiring buyers to select smaller aliquot sizes and utilize DMSO or HCl for initial stock preparation.

In Vivo Organ Allograft Rejection Models

Driven by its 34.1% oral bioavailability and lower myocyte mineralization compared to Cyclosporin A, A-770041 is the optimal choice for long-term in vivo studies of acute transplant rejection. It allows researchers to maintain graft survival via simple oral dosing while minimizing confounding tissue toxicity [1].

T-Cell Signaling and Treg Cytokine Assays

Because of its 300-fold selectivity for Lck over Fyn, A-770041 is uniquely suited for in vitro assays isolating Lck-dependent pathways in T-cells. It is heavily utilized to study the suppression of IL-2 production and the modulation of TGF-β in regulatory T-cells (Tregs) without triggering off-target Src-family effects [2].

Target Validation in Acute Myeloid Leukemia (AML)

In oncology research, A-770041 is procured to validate Lck as the specific driver of proliferation in AML cell lines (e.g., CTV-1). Its precise selectivity profile allows researchers to rule out the involvement of other Src-family kinases, which is impossible when using broad-spectrum inhibitors like dasatinib [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

621.31758614 Da

Monoisotopic Mass

621.31758614 Da

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U9855G2ZPR

Wikipedia

N-[4-[1-[4-(4-acetyl-1-piperazinyl)cyclohexyl]-4-amino-3-pyrazolo[3,4-d]pyrimidinyl]-2-methoxyphenyl]-1-methyl-2-indolecarboxamide

Dates

Last modified: 08-15-2023
1: Duan Z, Zhang J, Ye S, Shen J, Choy E, Cote G, Harmon D, Mankin H, Hua Y,
2: Meyn MA 3rd, Smithgall TE. Small molecule inhibitors of Lck: the search for
3: Burchat A, Borhani DW, Calderwood DJ, Hirst GC, Li B, Stachlewitz RF.
4: Stachlewitz RF, Hart MA, Bettencourt B, Kebede T, Schwartz A, Ratnofsky SE,

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